REACTION_CXSMILES
|
[CH2:1]([Si:7]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[OH:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C[O-].[Na+].[CH:24]1[CH:29]=[C:28]2[C:30]3[N-:63][C:62]([C:27]2=[CH:26][CH:25]=1)=[N:61][C:59]1=[N:60][C:52]([C:53]2[C:58]1=[CH:57][CH:56]=[CH:55][CH:54]=2)=[N:51][C:49]1=[N:50][C:42]([C:43]2[C:48]1=[CH:47][CH:46]=[CH:45][CH:44]=2)=[N:41][C:39]1[N-:40][C:32](=[C:33]2[C:38]=1[CH:37]=[CH:36][CH:35]=[CH:34]2)[N:31]=3.[Si+4:64].[Cl-].[Cl-].CO>C(O)C>[CH3:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][Si:7]([O-:8])([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH3:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][Si:7]([O-:8])([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH:2]1[CH:1]=[C:35]2[C:36]([CH:37]=[C:38]3[C:39]4[N-:40][C:32](=[N:31][C:30]5[N-:63][C:62]([N:61]=[C:59]6[N:60]=[C:52]([N:51]=[C:49]7[N:50]=[C:42]([N:41]=4)[C:43]4[C:48]7=[CH:47][C:46]7[C:45]([CH:44]=4)=[CH:17][CH:18]=[CH:19][CH:20]=7)[C:53]4[C:58]6=[CH:57][C:56]6[C:55]([CH:54]=4)=[CH:9][CH:10]=[CH:11][CH:12]=6)=[C:27]4[C:28]=5[CH:29]=[C:24]5[C:25](=[CH:26]4)[CH:15]=[CH:16][CH:17]=[CH:18]5)[C:33]3=[CH:34]2)=[CH:4][CH:3]=1.[Si+4:64] |f:1.2,3.4.5.6,9.10.11.12|
|
Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)[Si](O)(CCCCCC)CCCCCC
|
Name
|
sodium methoxide
|
Quantity
|
2.67 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Si+4].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Si+4].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
350 mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was refluxed for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
was filtered hot
|
Type
|
FILTRATION
|
Details
|
filter paper
|
Type
|
TEMPERATURE
|
Details
|
to cool (12 hr)
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC[Si](CCCCCC)(CCCCCC)[O-].CCCCCC[Si](CCCCCC)(CCCCCC)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |